(4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Another approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea . This green synthesis method uses eco-friendly lactic acid as a catalyst and operates under solvent-free conditions, making it an environmentally benign process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of green chemistry principles, such as solvent-free conditions and bio-based catalysts, is increasingly favored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid methyl ester include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1,4-Dihydropyridine
- Sodium picosulfate related compound A
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it valuable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
862205-39-8 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-(4-methyl-2-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-10-9(12)7(6)5-8(11)13-2/h3-4H,5H2,1-2H3,(H,10,12) |
InChI Key |
RKQJMFCGYNUAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)CC(=O)OC |
Origin of Product |
United States |
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